molecular formula C13H18N4O2S B5780795 N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea

N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea

Cat. No. B5780795
M. Wt: 294.38 g/mol
InChI Key: NZGPQYBUVBYSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea, also known as BMT-1, is a chemical compound that has been studied for its potential use in scientific research. It is a thiourea derivative that has shown promise in various applications, including as a potential anticancer agent.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea has been studied for its potential use in various scientific research applications. One area of interest is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, as well as in animal models. Additionally, this compound has been studied for its potential use in treating other diseases, such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood, but studies suggest that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth. Specifically, this compound has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. This compound has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea is its potential as a selective inhibitor of protein kinase CK2. Additionally, this compound has shown low toxicity in animal models. However, this compound has poor solubility in water, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the potential side effects of this compound.

Future Directions

There are several potential future directions for research on N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea. One area of interest is further exploring its potential as an anticancer agent, particularly in combination with other drugs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in treating other diseases. Finally, developing more water-soluble derivatives of this compound could help overcome some of the limitations in lab experiments.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 4-methylpiperazine and thiourea in the presence of a base. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-16-4-6-17(7-5-16)15-13(20)14-10-2-3-11-12(8-10)19-9-18-11/h2-3,8H,4-7,9H2,1H3,(H2,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGPQYBUVBYSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=S)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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